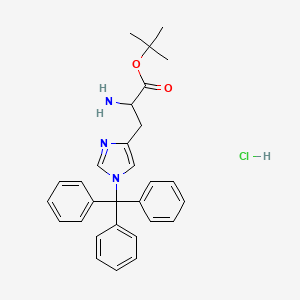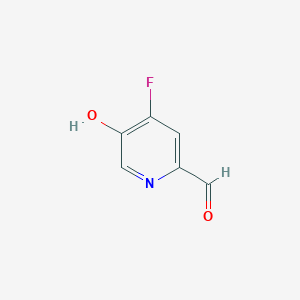![molecular formula C13H20BrNZn B14893542 2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom enhances the reactivity of the phenyl group, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Ethyl-n-butylamino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded phenyl group replaces a leaving group in another molecule.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Negishi Coupling: Nickel or palladium catalysts and alkyl halides are common reagents.
Substitution Reactions: Various electrophiles, such as alkyl halides or acyl chlorides, can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures.
Applications De Recherche Scientifique
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism by which 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the N-ethyl-n-butylamino group, making it less versatile in certain reactions.
2-[(N-Methyl-n-butylamino)methyl]phenylzinc Bromide: Similar structure but with a different alkyl group, affecting its reactivity and selectivity.
2-[(N-Ethyl-n-propylamino)methyl]phenylzinc Bromide: Another analog with a different alkyl chain, influencing its chemical behavior.
Uniqueness
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide is unique due to the presence of the N-ethyl-n-butylamino group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
Propriétés
Formule moléculaire |
C13H20BrNZn |
|---|---|
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
bromozinc(1+);N-ethyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-5-11-14(4-2)12-13-9-7-6-8-10-13;;/h6-9H,3-5,11-12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PDOIBEAHTTWQQR-UHFFFAOYSA-M |
SMILES canonique |
CCCCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



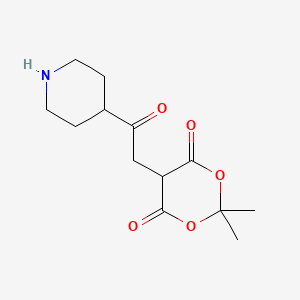
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
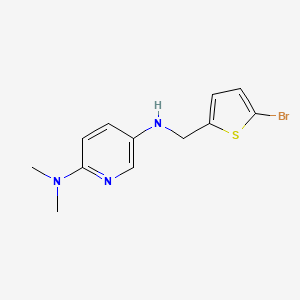
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
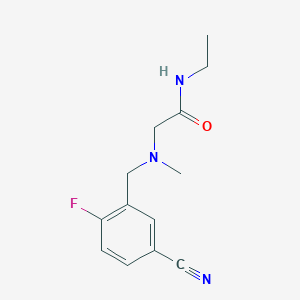
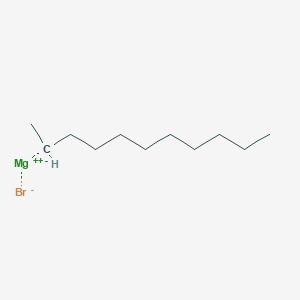
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
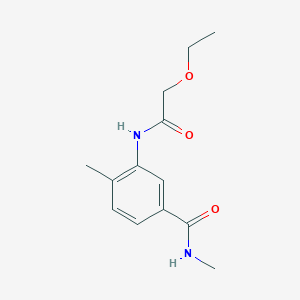
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

